

The Environmental Fate and Degradation of Fluazinam: A Technical Guide

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Compound of Interest

Compound Name: *Fluazinam*

Cat. No.: *B131798*

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Introduction

Fluazinam is a broad-spectrum diarylamine fungicide used to control a variety of fungal diseases in agriculture. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge on the environmental persistence, transformation, and mobility of **fluazinam** in soil, water, and other environmental compartments.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its environmental behavior.

Property	Value	Reference
IUPAC Name	3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)- α,α,α -trifluoro-2,6-dinitro-p-toluidine	[1][2]
CAS Registry Number	79622-59-6	[2]
Molecular Formula	C ₁₃ H ₄ Cl ₂ F ₆ N ₄ O ₄	[1]
Molecular Weight	465.1 g/mol	[1]
Vapor Pressure	2.3 x 10 ⁻² mPa (at 20-25°C)	[1]
Water Solubility	0.135 mg/L (at 20°C, pH 7)	[3]
Log Kow (Octanol-Water Partition Coefficient)	4.03	[3]

Environmental Fate and Degradation Pathways

Fluazinam is subject to various degradation processes in the environment, including microbial degradation in soil, hydrolysis, and photolysis in water.

Degradation in Soil

The primary route of **fluazinam** degradation in the terrestrial environment is through microbial activity. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.

Table 1: Aerobic and Anaerobic Soil Degradation Half-lives (DT₅₀) of **Fluazinam**

Soil Type	Condition	DT ₅₀ (days)	Reference
Sandy Loam	Aerobic	17-56	[4]
Lateritic (Jhargram, India)	Aerobic	54.07	[5]
Alluvial (Mohanpur, India)	Aerobic	45.10	[5]
Coastal Saline (Canning, India)	Aerobic	28.33	[5]
Black (Pune, India)	Aerobic	26.18	[5]
Various	Anaerobic	Not specified	[6]

Studies have shown that higher soil organic matter content can enhance the degradation of **fluazinam**[7].

Degradation in the Aquatic Environment

In aquatic systems, **fluazinam** degradation is primarily driven by hydrolysis and photolysis.

Hydrolysis: **Fluazinam** is relatively stable to hydrolysis under acidic conditions but degrades more rapidly in neutral and alkaline environments[4][8][9]. The main hydrolysis products are 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA) and subsequently 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA)[4][7].

Table 2: Hydrolysis Half-life (DT₅₀) of **Fluazinam** in Water

pH	Temperature (°C)	DT ₅₀ (days)	Reference
5	22	Stable	[10]
7	22	42	[10]
9	22	5.6	[10]
4	50	Stable (for 5 days)	[4]
7	25	2.7 - 4.5	[4]
9	25	3.5 - 3.9	[4]

Photolysis: **Fluazinam** is susceptible to phototransformation in water when exposed to sunlight.

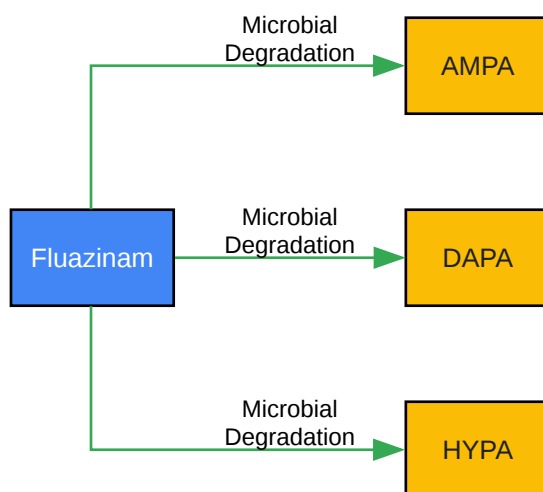
Table 3: Aqueous Photolysis Half-life (DT₅₀) of **Fluazinam**

Condition	DT ₅₀ (days)	Reference
pH 7, 25°C	2.5	[10]
Loamy Sand Soil (Photodegradation on soil surface)	21-32	[4]

The major photolytic degradation product identified in water is a tricyclic compound referred to as G-504.

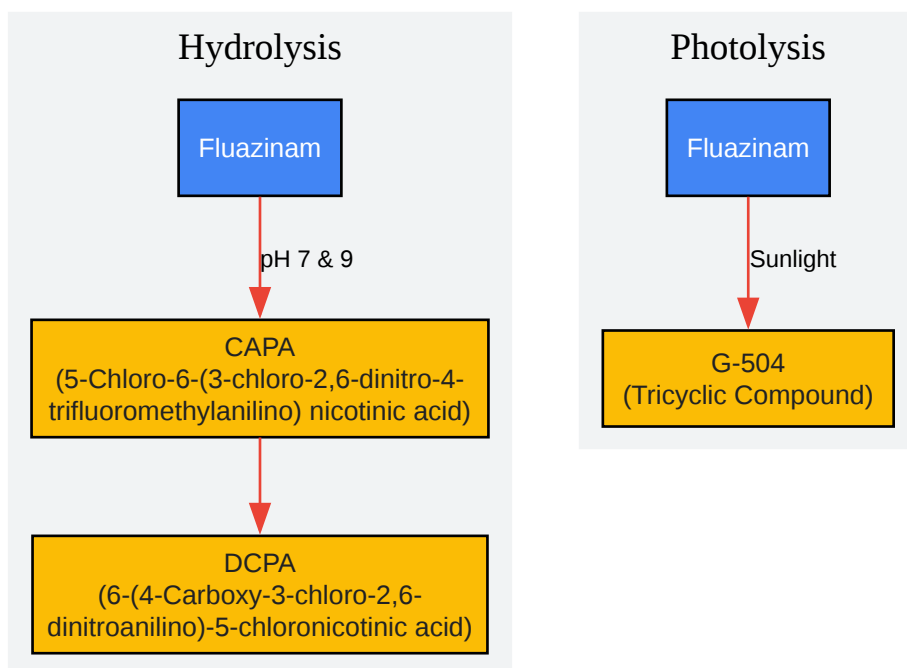
Degradation Pathways Visualization

The following diagrams illustrate the primary degradation pathways of **fluazinam** in soil and water.



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Figure 1: Simplified Aerobic Soil Degradation Pathway of **Fluazinam**.



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Figure 2: Aquatic Degradation Pathways of **Fluazinam**.

Mobility in Soil

The mobility of **fluazinam** in soil is relatively low, indicating a tendency for it to remain in the upper soil layers with a low potential for leaching into groundwater. This is characterized by its soil organic carbon-water partitioning coefficient (Koc).

Table 4: Soil Mobility Parameters for **Fluazinam**

Parameter	Value	Interpretation	Reference
Koc	1705 - 2316	Slight to low mobility	[3]

The strong adsorption to soil particles also suggests that while volatilization from moist soil surfaces is a potential dissipation route based on its Henry's Law constant, it is likely to be attenuated.

Experimental Protocols

The environmental fate studies of **fluazinam** are typically conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions[11][12][13].

- **Test System:** Soil samples, typically with varying characteristics (e.g., sandy loam, clay loam), are treated with ¹⁴C-labeled **fluazinam**[11]. The incubation is carried out in the dark in biometer-type flasks or flow-through systems at a constant temperature (e.g., 20-25°C) and moisture level for a period of up to 120 days[12][14].
- **Sample Analysis:** At specified intervals, soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol)[15]. The extracts are analyzed to quantify the parent **fluazinam** and its transformation products. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography with

tandem Mass Spectrometry (LC-MS/MS) are commonly employed[15][16]. Volatile products, including $^{14}\text{CO}_2$, are trapped to establish a mass balance[13].

- Data Analysis: The rate of degradation is determined, and the half-life (DT_{50}) is calculated, typically assuming first-order kinetics[6]. The formation and decline of major metabolites are also monitored.

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of **fluazinam** in water at different pH levels[8][9][17].

- Test System: Sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9) are treated with a known concentration of **fluazinam**[8][17]. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies) [9][17].
- Sample Analysis: At predetermined time intervals, aliquots of the solutions are taken and analyzed for the concentration of the parent compound and its hydrolysis products. HPLC-UV or LC-MS/MS are the preferred analytical techniques[16][17].
- Data Analysis: The rate of hydrolysis is calculated, and the half-life (DT_{50}) at each pH is determined. The identity of major hydrolysis products is also established.

Phototransformation of Chemicals in Water (OECD 316)

This guideline is designed to assess the degradation of a chemical due to direct exposure to light in an aqueous environment.

- Test System: A solution of **fluazinam** in a sterile aqueous buffer is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark under the same conditions.
- Sample Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of **fluazinam** and the formation of photoproducts are quantified using analytical methods such as HPLC or LC-MS/MS.
- Data Analysis: The rate of photolysis is determined, and the half-life (DT_{50}) is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also

be determined.

Analytical Methodologies

Accurate quantification of **fluazinam** and its metabolites in environmental matrices is essential for fate and residue studies.

Sample Preparation

- **Soil:** Soil samples are typically extracted by shaking or sonication with an organic solvent such as methanol or acetonitrile[15]. The extract may then be diluted with water and partitioned into a non-polar solvent or cleaned up using solid-phase extraction (SPE) before analysis.
- **Water:** Water samples containing **fluazinam** and its metabolites are often acidified and then directly analyzed or subjected to a concentration step. A common method involves mixing the water sample with acetonitrile containing a small amount of formic acid before direct injection into the LC-MS/MS system[16].

Instrumental Analysis

- **High-Performance Liquid Chromatography (HPLC):** HPLC with a UV detector is a common technique for the analysis of **fluazinam**[5]. Separation is typically achieved on a C18 reversed-phase column.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is a highly sensitive and selective method for the simultaneous determination of **fluazinam** and its various degradation products (AMPA, DAPA, CAPA, DCPA, HYPA) in both soil and water samples[15][16]. It provides confirmation of the identity of the analytes based on their mass-to-charge ratio and fragmentation patterns.

Figure 3: General Experimental Workflow for **Fluazinam** Residue Analysis.

Conclusion

The environmental fate of **fluazinam** is characterized by moderate persistence in soil, with degradation occurring primarily through microbial pathways. In aquatic environments, it is susceptible to hydrolysis, especially under neutral to alkaline conditions, and photolysis. Its low

mobility in soil suggests a limited potential for groundwater contamination. A thorough understanding of these degradation pathways and the experimental protocols used to study them is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this fungicide. This guide provides a comprehensive summary of the key data and methodologies for professionals involved in the research and development of agricultural chemicals.

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